Histatin-5
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Overview
Description
Histatin-5 is a naturally occurring antimicrobial peptide found in human saliva. It belongs to the histatin family, which is known for its potent antifungal and antibacterial properties. This compound is particularly effective against Candida albicans, a common fungal pathogen. This peptide plays a crucial role in the innate immune system by protecting the oral cavity from microbial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histatin-5 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).
Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve recombinant DNA technology. This method includes:
Insertion of the gene encoding this compound: into an expression vector.
Transformation of the vector into a host organism: such as Escherichia coli.
Cultivation of the host organism: under optimal conditions to express the peptide.
Purification of the peptide: using techniques such as affinity chromatography and HPLC
Chemical Reactions Analysis
Types of Reactions: Histatin-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to enhance its stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.
Substitution: Site-directed mutagenesis using specific enzymes or chemical reagents.
Major Products Formed:
Oxidized this compound: Contains disulfide bonds that may alter its structure and function.
Reduced this compound: Restores the peptide to its native form.
Modified this compound: Substituted peptides with enhanced properties
Scientific Research Applications
Histatin-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in the innate immune system and its interactions with microbial pathogens.
Medicine: Explored as a potential therapeutic agent for treating oral infections, wound healing, and as an alternative to conventional antibiotics.
Industry: Utilized in the development of antimicrobial coatings and materials for medical devices
Mechanism of Action
Histatin-5 exerts its antimicrobial effects through several mechanisms:
Cell Wall Binding: this compound binds to the fungal cell wall, disrupting its integrity.
Translocation: The peptide translocates into the cytoplasm of the target cell.
Intracellular Targeting: this compound targets intracellular components, leading to the generation of reactive oxygen species and disruption of the cell cycle.
ATP Loss: Induces non-lytic loss of ATP from actively respiring cells, leading to cell death
Comparison with Similar Compounds
Histatin-5 is unique among antimicrobial peptides due to its specific properties and effectiveness. Similar compounds include:
Histatin-1: Less potent than this compound, primarily involved in wound healing.
Histatin-3: Also has antimicrobial properties but is less effective than this compound.
LL-37: Another antimicrobial peptide with broader activity but different mechanisms of action.
This compound stands out due to its high antifungal activity, particularly against Candida albicans, and its ability to function in the presence of metal ions and enzymes in the oral cavity .
Properties
IUPAC Name |
4-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[6-amino-1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXBMTJGDUPBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CO)C(=O)NC(CC8=CNC=N8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C133H195N51O33 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3036.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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